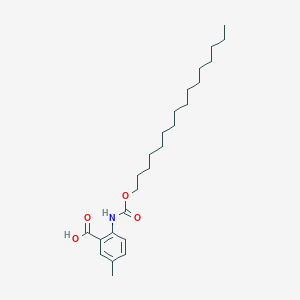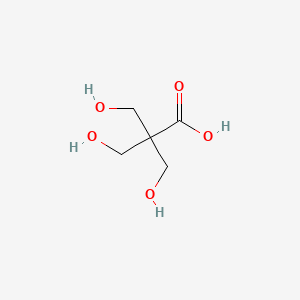
3-hydroxy-2,2-bis(hydroxymethyl)propanoic Acid
Descripción general
Descripción
3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. 3-Hydroxy-2, 2-bis(hydroxymethyl)propanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa).
Aplicaciones Científicas De Investigación
Polymerization and Polyesters
3-Hydroxy-2,2-bis(hydroxymethyl)propanoic acid is extensively used in the synthesis of polyesters. Research has shown that it serves as a base monomer in producing polyesters with varying molar masses and polydispersity indices, which are crucial in determining the physical properties of the polymers (Chikh, Tessier, & Fradet, 2008). Additionally, it's involved in the synthesis of hyperbranched polyesters, where its structure significantly influences the branching and molecular architecture of the final polymer (Magnusson, Malmström, & Hult, 2000).
Dendrimer Synthesis
This compound is a key building block in the construction of dendrimers, a type of polymer with a tree-like branched structure. Its use in dendrimer synthesis has been explored, particularly in the creation of benzylidene protected bis-MPA, which is a convenient dendrimer building block (Annby, Malmberg, Pettersson, & Rehnberg, 1998). Such dendrimers have potential applications in drug delivery and material science.
Catalysis and Organic Synthesis
In organic synthesis, 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid derivatives have been utilized in the regioselective synthesis of various organic compounds. For instance, its use in the hydroarylation of propynoic acid derivatives with indoles, catalyzed by iron(III), demonstrates its versatility in synthesizing biologically and pharmaceutically significant compounds (Kutubi & Kitamura, 2011).
Environmental Applications
Interestingly, this compound has also found applications in environmental science. Hyperbranched aliphatic polyester grafted attapulgite, synthesized using 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid, has been studied for its adsorption properties towards heavy metal ions, suggesting its potential use in water purification and environmental remediation (Liu & Wang, 2007).
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C5H10O5/c6-1-5(2-7,3-8)4(9)10/h6-8H,1-3H2,(H,9,10) |
Clave InChI |
WACQLQIAUWURGA-UHFFFAOYSA-N |
SMILES |
C(C(CO)(CO)C(=O)O)O |
SMILES canónico |
C(C(CO)(CO)C(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


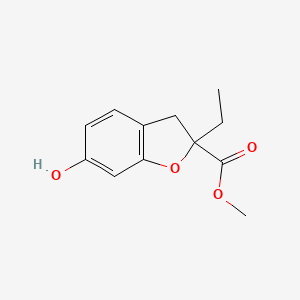
![4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-carboxylic acid](/img/structure/B1641437.png)
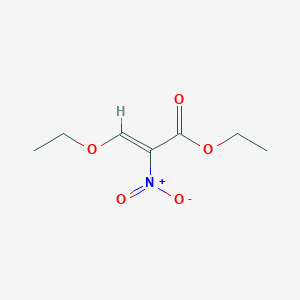

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-cyanooxan-2-yl]methyl benzoate](/img/structure/B1641446.png)

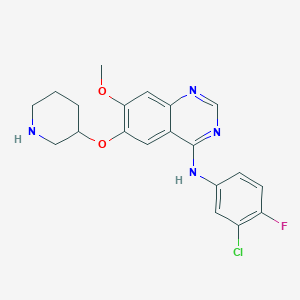
![Benzyl[1(1S),2S]-1-(1-phenylethyl)azetidine-2-carboxylate](/img/structure/B1641459.png)
![2-[4-(phenylmethoxycarbonylaminomethyl)phenyl]acetic Acid](/img/structure/B1641461.png)
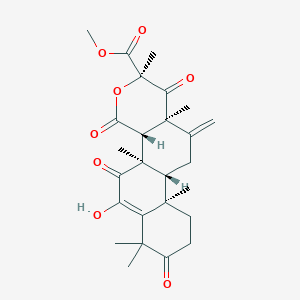
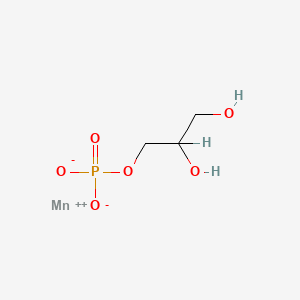
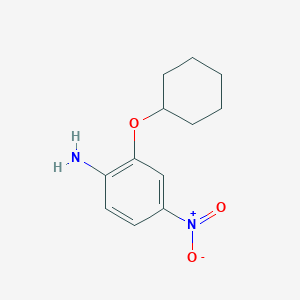
![4-(4,4-dimethylpiperidin-1-yl)-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide](/img/structure/B1641472.png)
